molecular formula C3H4N4O3 B13125025 3,5-Dioxo-1,2,4-triazolidine-1-carboxamide

3,5-Dioxo-1,2,4-triazolidine-1-carboxamide

Cat. No.: B13125025
M. Wt: 144.09 g/mol
InChI Key: IOZNPSZYSXRTKV-UHFFFAOYSA-N
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Description

3,5-Dioxo-1,2,4-triazolidine-1-carboxamide is a heterocyclic compound with the molecular formula C₃H₄N₄O₃. It is a derivative of 1,2,4-triazolidine and is characterized by the presence of two oxo groups at positions 3 and 5, and a carboxamide group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dioxo-1,2,4-triazolidine-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with carbon dioxide or its derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under elevated temperatures to facilitate the formation of the triazolidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dioxo-1,2,4-triazolidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazolidine diones, while reduction can produce triazolidine amines .

Scientific Research Applications

3,5-Dioxo-1,2,4-triazolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dioxo-1,2,4-triazolidine-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The compound’s structure allows it to interact with various molecular targets, making it a versatile tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both oxo and carboxamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C3H4N4O3

Molecular Weight

144.09 g/mol

IUPAC Name

3,5-dioxo-1,2,4-triazolidine-1-carboxamide

InChI

InChI=1S/C3H4N4O3/c4-1(8)7-3(10)5-2(9)6-7/h(H2,4,8)(H2,5,6,9,10)

InChI Key

IOZNPSZYSXRTKV-UHFFFAOYSA-N

Canonical SMILES

C1(=O)NC(=O)N(N1)C(=O)N

Origin of Product

United States

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